

1,3-Dibromotetrafluorobenzene CAS number 1559-87-1

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Compound of Interest

Compound Name: 1,3-Dibromotetrafluorobenzene

Cat. No.: B7724013

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An In-Depth Technical Guide to **1,3-Dibromotetrafluorobenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromotetrafluorobenzene (CAS No. 1559-87-1) is a synthetically versatile, halogenated aromatic compound that serves as a critical building block in advanced materials science and medicinal chemistry. The strategic placement of two bromine atoms on a tetrafluorinated benzene core imparts unique reactivity, making it an essential intermediate for the synthesis of complex molecules such as fluorinated liquid crystals, active pharmaceutical ingredients (APIs), and agrochemicals.^[1] The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the carbon-bromine bonds, rendering them amenable to a wide range of transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.^[2] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, key synthetic applications, and safe handling protocols for **1,3-dibromotetrafluorobenzene**, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical properties of a reagent is paramount for designing and executing successful synthetic protocols, ensuring proper handling, and defining storage conditions.

Physical and Chemical Properties

1,3-Dibromotetrafluorobenzene is a colorless to light yellow liquid at room temperature, characterized by high density and thermal stability.^{[1][3]} Its properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	1559-87-1	^{[3][4]}
Molecular Formula	C ₆ Br ₂ F ₄	^[4]
Molecular Weight	307.87 g/mol	^[3]
Appearance	Clear, colorless to light yellow liquid	^{[1][4]}
Boiling Point	~200 °C	^[3]
Density	~2.18 - 2.24 g/mL at 25 °C	^{[1][3]}
Refractive Index (n _{20/D})	~1.516 - 1.520	^{[3][4]}
Flash Point	92.2 °C (198.0 °F) - closed cup	^[5]
Purity (typical)	≥98% (GC)	^[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **1,3-dibromotetrafluorobenzene**. While specific spectra for this exact compound are not widely published, its expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

- ¹⁹F NMR: As a fluorinated aromatic compound, ¹⁹F NMR is a primary characterization technique. The spectrum is expected to show two distinct multiplets in the aromatic fluorine region (typically -110 to -180 ppm relative to CFCl₃).^{[5][6]} The chemical shifts and coupling patterns (JFF) are dictated by the relative positions of the fluorine atoms to each other and to the bromine substituents.

- ¹³C NMR: The ¹³C NMR spectrum will display characteristic C-F and C-Br couplings. Due to the molecule's symmetry, three signals are expected for the aromatic carbons. Two signals will correspond to the fluorine-bearing carbons and will appear as complex multiplets due to C-F coupling. The third signal, corresponding to the bromine-bearing carbons, will also be influenced by coupling to adjacent fluorine atoms.
- Mass Spectrometry (EI-MS): The electron ionization mass spectrum is expected to show a prominent molecular ion peak cluster (M, M+2, M+4) with a characteristic 1:2:1 intensity ratio, which is indicative of the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).^{[7][8]} Key fragmentation pathways would likely involve the sequential loss of bromine atoms (M-Br) and potentially the elimination of C-F fragments.

Synthesis and Reactivity

The utility of **1,3-dibromotetrafluorobenzene** stems from the distinct reactivity of its C-Br bonds, which can be selectively functionalized, often leaving the highly stable C-F bonds intact.

Synthesis

The synthesis of polybrominated polyfluoroaromatic compounds is typically achieved through the direct bromination of the corresponding polyfluorinated benzene precursors. For instance, isomeric dibromotetrafluorobenzenes can be prepared by reacting tetrafluorobenzene with bromine in the presence of 65% oleum (a solution of SO₃ in sulfuric acid), which acts as a catalyst and oxidizing agent.^{[9][10]} The specific isomer distribution depends on the reaction conditions and the substitution pattern of the starting material.

Key Reactions and Methodologies

The two bromine atoms on the tetrafluorobenzene ring serve as versatile handles for constructing more complex molecular architectures. They can participate in a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

The C(sp²)-Br bonds of **1,3-dibromotetrafluorobenzene** are ideal sites for palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, particularly in drug discovery for the construction of biaryl and aryl-alkyne scaffolds.^{[11][12]}

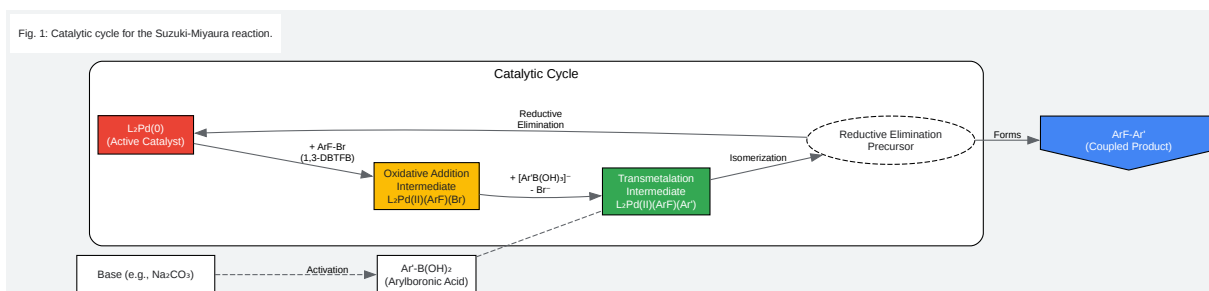
Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the monocoupling of an arylboronic acid with **1,3-dibromotetrafluorobenzene**. The choice of a ligand-free system or one with bulky phosphine ligands is critical for achieving high yields and preventing catalyst decomposition. [\[13\]](#)[\[14\]](#)

- **Reaction Setup:** In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **1,3-dibromotetrafluorobenzene** (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as $\text{Pd(PPh}_3)_4$ (2-5 mol%), and a base, typically an aqueous solution of Na_2CO_3 (2M, 2.0 mmol) or K_3PO_4 (2.0 mmol).
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL). The biphasic system is often crucial for facilitating the transmetalation step.
- **Reaction Execution:** Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
- **Workup and Purification:** Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The causality behind this setup is a self-validating system. The inert atmosphere protects the Pd(0) catalyst from oxidation.[\[14\]](#) The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step onto the palladium center.[\[9\]](#) Water often accelerates this step. The choice of solvent and temperature is optimized to ensure all components remain in solution and the catalytic cycle proceeds efficiently.

Diagram: The Suzuki-Miyaura Catalytic Cycle



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Caption: Fig. 1: Catalytic cycle for the Suzuki-Miyaura reaction.

The C-Br bonds can undergo metal-halogen exchange to form highly reactive organolithium or Grignard reagents. This transformation converts the electrophilic aromatic carbon into a potent nucleophile, enabling the formation of C-C, C-Si, or other C-heteroatom bonds upon reaction with suitable electrophiles.

Causality in Regioselectivity: When using one equivalent of an organolithium reagent (like *n*-BuLi) or magnesium metal, the reaction will typically occur at one of the two bromine sites. Due to the symmetrical nature of the starting material, this leads to a single initial product. Forming the di-Grignard or di-lithio species requires careful control of stoichiometry and conditions to avoid side reactions.^[15] The electron-withdrawing fluorine atoms stabilize the resulting carbanion, facilitating the metal-halogen exchange.

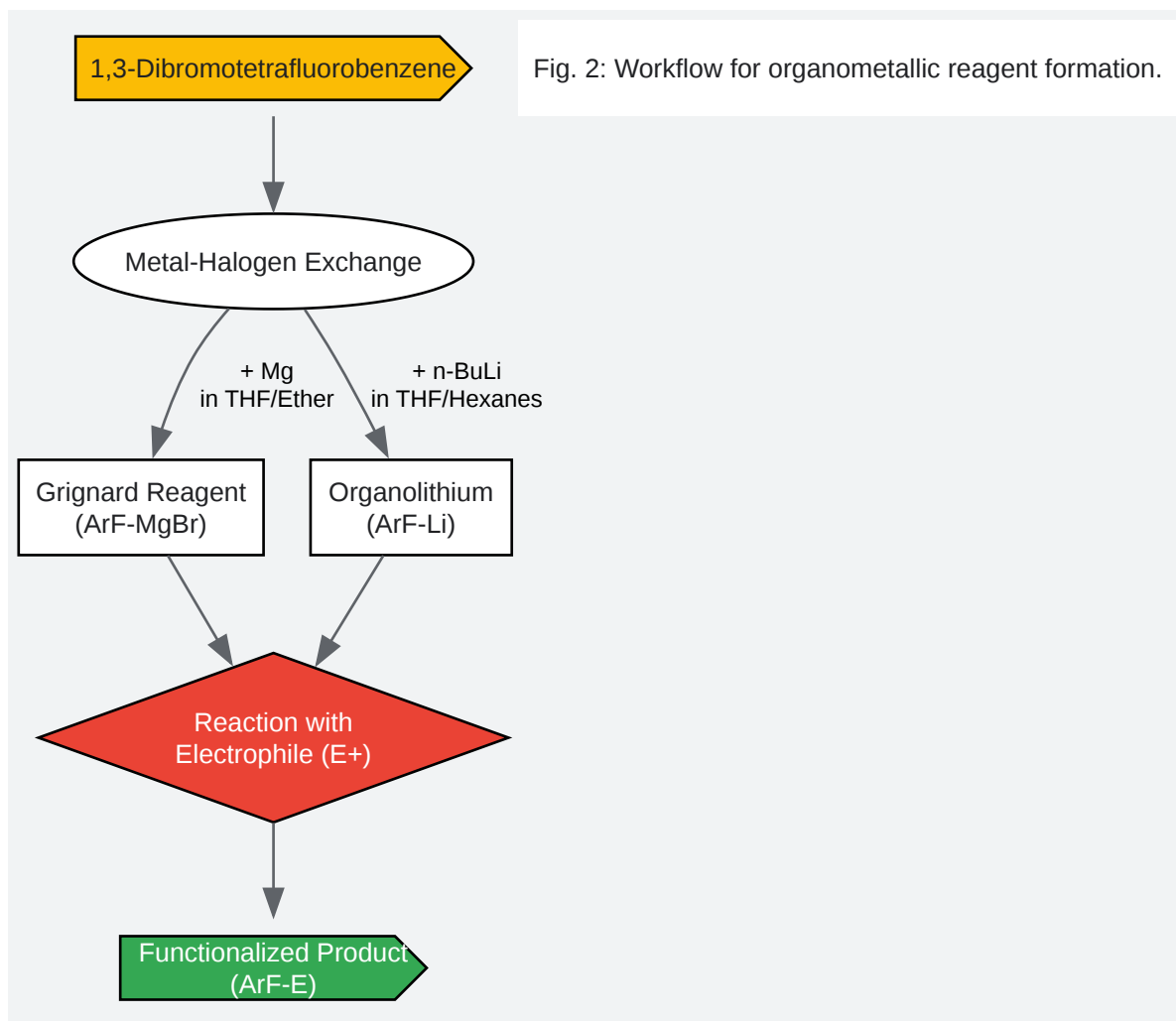
Representative Protocol: Grignard Reagent Formation and Trapping

- **Initiation:** Place magnesium turnings (1.1 mmol) in an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere.

Add a small volume of anhydrous THF or diethyl ether. A crystal of iodine can be added to activate the magnesium surface.

- **Reagent Formation:** Dissolve **1,3-dibromotetrafluorobenzene** (1.0 mmol) in anhydrous THF. Add a small portion of this solution to the magnesium suspension and warm gently to initiate the reaction, which is indicated by bubbling and turbidity. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[\[10\]](#)
- **Reaction with Electrophile:** After the Grignard reagent has formed (typically after stirring for 1-2 hours at reflux), cool the solution to 0 °C. Add a solution of the desired electrophile (e.g., benzaldehyde, 1.0 mmol) in anhydrous THF dropwise.
- **Quenching and Workup:** Allow the reaction to warm to room temperature and stir until complete. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and purify by standard methods.

Diagram: Grignard/Lithiation Workflow



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Caption: Fig. 2: Workflow for organometallic reagent formation.

Applications in Technology and Discovery

The unique properties of **1,3-dibromotetrafluorobenzene** make it a valuable precursor in several high-technology and research-intensive fields.

- **Fluorinated Liquid Crystals:** This is a primary application area. The incorporation of a tetrafluorinated benzene core into liquid crystal structures is a well-established strategy to modulate key electro-optical properties, such as dielectric anisotropy and viscosity.^{[2][16]} **1,3-Dibromotetrafluorobenzene** serves as a rigid, polarizable core from which complex liquid crystal architectures can be synthesized via sequential cross-coupling reactions.^[17] The fluorine atoms enhance the material's chemical and thermal stability.^[14]

- Drug Discovery and Agrochemicals: The tetrafluorophenyl motif is increasingly recognized as a beneficial structural element in bioactive molecules. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability. **1,3-Dibromotetrafluorobenzene** provides a scaffold to introduce this motif and allows for the divergent synthesis of libraries of potential drug candidates or pesticides through functionalization at the bromine positions.^{[1][18]}
- Supramolecular Chemistry: The compound has been utilized in the synthesis of halogen-bonded adducts.^{[2][16]} The electrophilic regions on the bromine atoms (σ -holes) can form non-covalent interactions with Lewis bases, enabling the construction of ordered supramolecular structures through techniques like in situ cryocrystallization.^[17]

Safety and Handling

As with any laboratory chemical, proper handling of **1,3-dibromotetrafluorobenzene** is essential to ensure personnel safety. It is classified as a combustible liquid and causes skin, eye, and respiratory irritation.^[5]

Hazard Category	GHS Classification & Precautionary Statements
Health Hazards	H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H335: May cause respiratory irritation.[5]Signal Word: Warning
Physical Hazards	Combustible Liquid: Storage Class Code 10.[5]
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles (eyeshields), and a lab coat. Use in a well-ventilated fume hood.[5]
Handling & Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and sources of ignition.[2][7]
First Aid	Skin Contact: Wash with plenty of soap and water.[7]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]

Conclusion

1,3-Dibromotetrafluorobenzene is a high-value chemical intermediate whose utility is rooted in the predictable and versatile reactivity of its carbon-bromine bonds, contrasted with the stability of its fluorinated core. Its significance in the synthesis of fluorinated liquid crystals is well-documented, and its potential as a foundational building block in medicinal chemistry and other areas of materials science continues to be explored. By understanding its fundamental properties and leveraging established synthetic methodologies such as palladium-catalyzed cross-coupling and organometallic chemistry, researchers can effectively harness the potential of this powerful reagent to construct novel and complex molecular systems.

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